1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one
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Overview
Description
1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various drugs and biologically active agents .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These targets include various enzymes, receptors, and biochemical pathways, contributing to their diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its target .
Biochemical Pathways
Thiazole derivatives have been found to interact with a wide range of biochemical pathways . These interactions can lead to various downstream effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound, affecting its absorption and distribution within the body .
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities . These activities can result in various molecular and cellular effects, depending on the nature of the compound and its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s solubility, stability, and interactions with its targets . .
Preparation Methods
The synthesis of 1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one typically involves the reaction of 4-methyl-1,3-thiazole with appropriate alkylating agents under controlled conditions. One common method is the reaction of 4-methyl-1,3-thiazole with 2-bromoethanol to form the intermediate, which is then reacted with acetone to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials, including polymers and dyes.
Comparison with Similar Compounds
1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one can be compared with other thiazole derivatives, such as:
- 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone
- 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical reactivity and biological activities . The unique combination of the thiazole ring and the ethoxypropanone moiety in this compound contributes to its distinct properties and potential applications.
Properties
IUPAC Name |
1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7(11)5-12-4-3-9-8(2)10-6-13-9/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQUEIKCWGDNBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCOCC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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